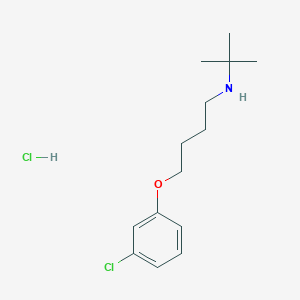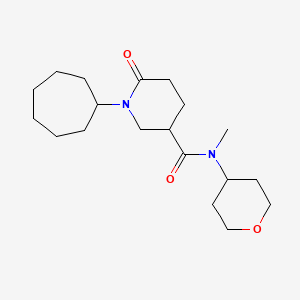![molecular formula C24H34N2O2 B6070352 2-[4-[(4-Methoxy-3-methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol](/img/structure/B6070352.png)
2-[4-[(4-Methoxy-3-methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(4-Methoxy-3-methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methoxy-methylphenyl group and a phenylpropyl group, along with an ethanol moiety. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Methoxy-3-methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with the methoxy-methylphenyl group: The piperazine ring is then reacted with 4-methoxy-3-methylbenzyl chloride in the presence of a base such as sodium hydride to introduce the methoxy-methylphenyl group.
Addition of the phenylpropyl group: The intermediate product is further reacted with 3-phenylpropyl bromide under similar conditions to attach the phenylpropyl group.
Introduction of the ethanol moiety: Finally, the compound is treated with ethylene oxide or a similar reagent to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-Methoxy-3-methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products are reduced derivatives of the original compound.
Substitution: The major products are substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-[4-[(4-Methoxy-3-methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and antipsychotic activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-[(4-Methoxy-3-methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[(4-Methoxyphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol
- 2-[4-[(4-Methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol
- 2-[4-[(4-Methoxy-3-methylphenyl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol
Uniqueness
2-[4-[(4-Methoxy-3-methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-[(4-methoxy-3-methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-20-17-22(10-11-24(20)28-2)18-25-14-15-26(23(19-25)12-16-27)13-6-9-21-7-4-3-5-8-21/h3-5,7-8,10-11,17,23,27H,6,9,12-16,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQRKHOYQVNIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(C(C2)CCO)CCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-chloro-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6070273.png)
![1-(3-methoxybenzyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6070279.png)

![3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-1-methyl-4(1H)-quinolinone](/img/structure/B6070299.png)
![4-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol](/img/structure/B6070310.png)
![N-(6-{[(4-chlorophenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-[2-(phenylthio)phenyl]guanidine](/img/structure/B6070312.png)
![3-(3-chlorophenyl)-N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6070321.png)
![N-methyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B6070323.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(3,4-difluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B6070325.png)

![3-{2-[4-(2-adamantyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone](/img/structure/B6070344.png)

![[4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone;oxalic acid](/img/structure/B6070363.png)
![1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B6070365.png)
